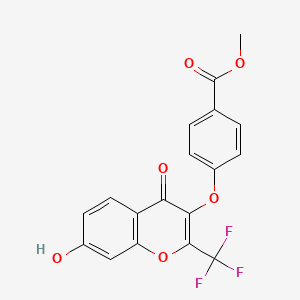

methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate

Description

Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a trifluoromethyl group at position 2, a hydroxyl group at position 7, and a methyl benzoate moiety linked via an ether bond at position 3 (Figure 1). This compound combines the bioactive coumarin scaffold with a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a benzoate ester that may influence solubility and intermolecular interactions . Coumarins are widely studied for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O6/c1-25-17(24)9-2-5-11(6-3-9)26-15-14(23)12-7-4-10(22)8-13(12)27-16(15)18(19,20)21/h2-8,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPCGNRWKOWHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate typically involves the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Hydrolysis products: Benzoic acid derivatives and methanol.

Scientific Research Applications

Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:

Enzyme inhibition: It may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Gene expression: It may influence the expression of genes involved in cell proliferation, apoptosis, and stress responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromene-3-carboxylate Derivatives

4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate ()

- Structural Features : Shares the trifluoromethyl-substituted chromen-4-one core but incorporates a heptyloxybenzoyloxy group at position 3 instead of a methyl benzoate.

- Crystallographic studies of such derivatives often employ SHELX-based refinement (e.g., SHELXL) for structural determination .

- Applications : Likely explored for liquid crystal or surfactant properties due to the alkyl chain, unlike the target compound, which may prioritize pharmacological activity .

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

- Structural Features : A triazine-linked chromene derivative with methoxy and bromo substituents.

- However, the absence of a trifluoromethyl group reduces electronic effects critical for enzyme inhibition .

Substituted Coumarins with Bioactive Moieties

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen ()

- Structural Features: A tetrahydrochromene derivative with chloro, cyano, and methoxy groups.

- Functional Implications: The saturated chromene ring and cyano group may confer rigidity and polarity, contrasting with the planar, aromatic trifluoromethyl-substituted core of the target compound. Such derivatives are often investigated for antimicrobial or anticancer activity .

Benzoate Ester-Containing Pesticides ()

- Examples: Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl)

- Comparison : These agrochemicals utilize benzoate esters for stability and systemic mobility. The target compound’s chromen-4-one core distinguishes it from purely synthetic herbicides, suggesting a different mechanism of action, possibly targeting enzymes like topoisomerases or kinases .

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

- Synthetic Challenges : Ether-linked benzoates (as in the target compound) require precise coupling strategies, whereas ester-linked derivatives (e.g., ) may undergo hydrolysis under physiological conditions .

Biological Activity

Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate, a derivative of chromenone, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁F₃O₆ |

| Molecular Weight | 380.272 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 457.4 ± 45.0 °C |

| LogP | 5.97 |

These properties indicate a relatively high lipophilicity, which may influence its biological activity and absorption in biological systems.

Potential Mechanisms Identified in Related Compounds:

- Antioxidant Activity : Chromenones have demonstrated free radical scavenging properties, suggesting potential protective effects against oxidative stress.

- Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

- Antimicrobial Activity : Studies indicate that chromenone derivatives exhibit antibacterial properties against various strains, including Gram-positive bacteria.

Antioxidant Properties

Research has indicated that chromenone derivatives possess significant antioxidant capabilities. For instance, studies have shown that these compounds can effectively scavenge free radicals, thereby potentially reducing oxidative damage in cells .

Antimicrobial Effects

Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate and related compounds have been evaluated for their antimicrobial properties. For example:

- In vitro studies demonstrated effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Neuroprotective Potential

Chromone derivatives are being investigated for their neuroprotective effects, particularly in models of Alzheimer’s disease. Compounds similar to methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate have been shown to inhibit AChE activity, which may enhance cholinergic transmission .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antibacterial efficacy of several chromenone derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited potent bactericidal effects, supporting further exploration into their therapeutic potential .

- Neuroprotective Effects :

Q & A

Basic Research Questions

Q. What are the standard multi-step synthetic routes for methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

Ether bond formation : Coupling the chromen-3-ol moiety with methyl 4-hydroxybenzoate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .

Esterification/functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or fluorination reactions, often requiring anhydrous conditions .

Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for isolating intermediates and ensuring >95% purity .

- Optimization : Reaction yields improve with controlled temperature (60–80°C), pH (neutral to slightly basic), and solvent choice (DMF for solubility, acetone for crystallization) .

Q. Which spectroscopic techniques are essential for structural elucidation, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), ester carbonyls (δ ~165–170 ppm), and hydroxyl groups (broad singlet near δ 5.5 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl O–H stretches (~3200–3500 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve 3D conformation, bond angles, and packing interactions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to assess this compound’s bioactivity?

- Methodological Answer :

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and ferric reducing antioxidant power (FRAP) .

- Anti-inflammatory testing : COX-2 inhibition via ELISA or cell-based assays (e.g., RAW 264.7 macrophages) .

- Cytotoxicity profiling : MTT assays on cancer (e.g., HeLa) and normal cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 μM) and include positive controls (e.g., ascorbic acid for antioxidants) .

- Mechanistic studies : Use molecular docking to predict binding affinities for targets like COX-2 or Keap1-Nrf2 pathways. Compare with experimental IC₅₀ values to validate hypotheses .

- Cross-assay correlation : Apply statistical tools (e.g., Pearson’s correlation) to link antioxidant activity (FRAP) with anti-inflammatory outcomes (COX-2 inhibition) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) .

- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis). Introduce steric hindrance or fluorination to slow degradation .

- Bioavailability testing : Pharmacokinetic profiling in rodent models (Cmax, AUC, t½) with LC-MS/MS quantification .

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic feasibility?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituent variations (e.g., –OCH₃ vs. –CF₃) and test in parallel bioassays. Prioritize analogs with >50% activity retention and simplified synthesis .

- Computational QSAR models : Use Schrödinger’s Maestro or MOE to predict activity trends and guide analog design .

- Yield comparison : Evaluate synthetic routes for scalability; e.g., microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. What advanced techniques validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets (e.g., Nrf2) by measuring protein thermal stability shifts .

- CRISPR-Cas9 knockout models : Use gene-edited cell lines (e.g., Nrf2-KO) to confirm pathway-specific activity .

- Fluorescence polarization : Quantify binding affinity (Kd) for receptors/enzymes using fluorescent probes .

Methodological Notes for Experimental Design

- Contradiction mitigation : Always include internal controls (e.g., vehicle-only groups) and triplicate runs to minimize variability .

- Data reporting : Use standardized formats (e.g., IC₅₀ ± SEM, n ≥ 3) and deposit raw data in repositories like Zenodo for reproducibility .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional approval for animal/human cell use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.